molecular formula C7H3ClN2O2S B13972119 5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde

5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde

Cat. No.: B13972119
M. Wt: 214.63 g/mol
InChI Key: XMABJWZJYWVXGS-UHFFFAOYSA-N
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Description

5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and carboxaldehyde functional groups adds to its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can lead to a wide range of functionalized thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
  • 5-Fluoro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
  • 5-Methyl-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde

Uniqueness

5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where the chloro functionality is advantageous.

Properties

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

5-chloro-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C7H3ClN2O2S/c8-5-3(1-11)13-7-4(5)6(12)9-2-10-7/h1-2H,(H,9,10,12)

InChI Key

XMABJWZJYWVXGS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=C(S2)C=O)Cl)C(=O)N1

Origin of Product

United States

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